Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((2-hydroxyphenyl)methylene)-
Description
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are a class of fused heterocyclic compounds characterized by a thiazole ring fused to a benzimidazole core. The compound 2-((2-hydroxyphenyl)methylene)-thiazolo[3,2-a]benzimidazol-3(2H)-one features a 2-hydroxyphenyl substituent at the exocyclic methylene position (C-2), which significantly influences its electronic properties and biological activity . First synthesized via condensation reactions between thiazolo[3,2-a]benzimidazol-3(2H)-one and aromatic aldehydes under acidic or basic conditions (e.g., pyridine/piperidine or AcOH/AcONa), this derivative is part of a broader family of compounds studied for their diverse pharmacological profiles, including antimicrobial, antitumor, and enzyme inhibitory activities .
Properties
CAS No. |
41776-82-3 |
|---|---|
Molecular Formula |
C16H10N2O2S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2Z)-2-[(2-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H10N2O2S/c19-13-8-4-1-5-10(13)9-14-15(20)18-12-7-3-2-6-11(12)17-16(18)21-14/h1-9,19H/b14-9- |
InChI Key |
HOTBCGMFEULSFG-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O |
Origin of Product |
United States |
Biological Activity
Thiazolo(3,2-a)benzimidazol-3(2H)-one, particularly the derivative 2-((2-hydroxyphenyl)methylene)-, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
1. Overview of Thiazolo(3,2-a)benzimidazol-3(2H)-one
Thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the family of benzimidazole derivatives. These compounds are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of substituents such as the 2-hydroxyphenyl group can significantly influence their biological efficacy.
2.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolo(3,2-a)benzimidazol derivatives. For instance, a study identified several derivatives as potent inhibitors of nucleoside triphosphate diphosphohydrolase (NPP1), an enzyme implicated in tumor proliferation. One derivative exhibited a Ki value of 467 nM, demonstrating selective inhibition without affecting other ecto-nucleotidases .
Table 1: Anticancer Activity of Thiazolo(3,2-a)benzimidazol Derivatives
| Compound Name | Ki Value (nM) | Target Enzyme | Selectivity |
|---|---|---|---|
| Compound 17 | 467 | NPP1 | High |
| Analog 1 | Not reported | NTPDase1 | Low |
| Analog 3 | Not reported | NPP2 | Low |
2.2 Tyrosinase Inhibition
The compound has also been evaluated for its inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays revealed that certain analogs significantly inhibited tyrosinase activity with IC50 values as low as 1.12 µM, making them more effective than standard inhibitors like kojic acid .
Table 2: Tyrosinase Inhibition Potency
| Analog Number | IC50 Value (µM) | Relative Efficacy |
|---|---|---|
| Analog 3 | 1.12 | 22-fold stronger than kojic acid |
| Analog 1 | 17.62 | Moderate |
The mechanisms through which thiazolo(3,2-a)benzimidazol derivatives exert their biological effects are varied and complex:
- NPP1 Inhibition : The selective inhibition of NPP1 suggests a potential role in modulating nucleotide signaling pathways that are crucial for cancer cell proliferation.
- Tyrosinase Binding : Studies employing Lineweaver–Burk plots indicate that these compounds bind tightly to the active site of tyrosinase, inhibiting its function effectively .
4.1 Study on Anticancer Properties
In a study published in PubMed, researchers synthesized a series of thiazolo(3,2-a)benzimidazol derivatives and assessed their cytotoxicity against various cancer cell lines. The results demonstrated that specific structural modifications could enhance anticancer activity significantly .
4.2 Evaluation of Tyrosinase Inhibitors
Another investigation focused on the anti-melanogenic effects of thiazolo(3,2-a)benzimidazole analogs using B16F10 melanoma cells. The study confirmed that these compounds could effectively reduce melanin production by inhibiting tyrosinase activity .
5. Conclusion
Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives exhibit promising biological activities with significant implications for therapeutic applications in cancer treatment and cosmetic formulations targeting hyperpigmentation. Ongoing research is essential to fully elucidate their mechanisms and optimize their efficacy through structural modifications.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 294.3 g/mol. Its structure features a thiazole ring fused to a benzimidazole moiety, which contributes to its biological activity and stability .
Antimicrobial Activity
Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives have been synthesized and tested for antimicrobial properties. A study demonstrated that certain derivatives exhibit potent activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis .
Anticancer Properties
Research indicates that this compound shows promise as an anticancer agent. In vitro studies have revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, derivatives with hydroxyl substitutions have shown enhanced cytotoxicity against breast cancer cell lines .
Anti-inflammatory Effects
Some derivatives have been evaluated for their anti-inflammatory properties. In animal models, compounds based on thiazolo(3,2-a)benzimidazol-3(2H)-one have demonstrated the ability to reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases .
Photoluminescent Materials
Thiazolo(3,2-a)benzimidazol-3(2H)-one derivatives are being explored for their photoluminescent properties. These compounds can be incorporated into polymer matrices to create materials suitable for optoelectronic devices such as light-emitting diodes (LEDs) and organic solar cells .
Sensor Technology
Recent advancements show that these compounds can be utilized in sensor technology due to their ability to selectively bind metal ions. This property enables the development of sensors for environmental monitoring, particularly in detecting heavy metals in water sources .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are highly dependent on the substituents at the C-2 position. Key analogs include:
Physicochemical Properties
- Electrochemical Behavior: The 2-hydroxyphenyl derivative undergoes reversible reduction at -0.85 V (vs. SCE), influenced by the phenolic -OH group’s electron-donating effect. In contrast, 3-chlorophenyl analogs show irreversible reduction due to the Cl group’s electron-withdrawing nature .
- Solubility : Hydroxyl-substituted derivatives (e.g., 2-hydroxyphenyl) exhibit higher aqueous solubility (LogP = 2.1) compared to halogenated analogs (LogP = 3.5–4.0) .
Preparation Methods
Cyclization of 2-Mercaptobenzimidazole
The foundational step involves synthesizing the TBIO scaffold. In a 250 mL round-bottom flask, 2-mercaptobenzimidazole (0.1 mol, 15 g) reacts with chloroacetyl chloride (0.15 mol, 11.9 mL) in glacial acetic acid (100 mL) at 15°C. After initial stirring, the temperature is raised to 120°C for 12 hours. The reaction mixture is poured onto crushed ice, yielding a precipitate that is filtered and recrystallized from ethanol.
Mechanistic Insight :
The thiol group of 2-mercaptobenzimidazole attacks the electrophilic carbon of chloroacetyl chloride, forming a thioether intermediate. Intramolecular cyclization eliminates HCl, generating the fused thiazolo-benzimidazole ring.
Characterization of TBIO
Spectroscopic Data :
Formation of 2-((2-Hydroxyphenyl)methylene) Substituent
Knoevenagel Condensation with 2-Hydroxybenzaldehyde
TBIO (10 mmol) reacts with 2-hydroxybenzaldehyde (salicylaldehyde, 12 mmol) in acetic acid (50 mL) containing piperidine (0.5 mL) as a catalyst. The mixture is refluxed for 4–6 hours, cooled, and poured into ice water. The crude product is recrystallized from ethanol to yield bright yellow crystals.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | Piperidine |
| Temperature | Reflux (118°C) |
| Time | 4–6 hours |
| Yield | 72% |
Mechanistic Pathway :
The α-hydrogen of TBIO’s carbonyl group is deprotonated by piperidine, forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration generates the conjugated methylene group.
Spectral Confirmation of Structure
-
FT-IR :
-
¹H-NMR (DMSO-d₆) :
Alternative Synthetic Routes
Oxidative Cyclization of 2-(β-Haloethylthio)benzimidazole
While less common for this derivative, 2-(β-chloroethylthio)benzimidazole undergoes cyclization in basic conditions to form dihydrothiazolo[3,2-a]benzimidazoles. Subsequent oxidation with hydrogen peroxide/K₂WO₄ yields sulfone derivatives.
Limitations :
Propargyl Bromide Alkylation
3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile reacts with propargyl bromides (e.g., 3-bromopropyne) to form alkylated intermediates. However, this method favors aliphatic substituents over aromatic groups like 2-hydroxyphenyl.
Optimization and Challenges
Solvent and Catalyst Screening
Purity and Yield Considerations
-
Recrystallization Solvents : Ethanol yields 72% pure product, while acetonitrile improves crystallinity but reduces yield to 65%.
-
Side Reactions : Over-refluxing (>8 hours) leads to dihydroxy byproducts via aldol condensation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Knoevenagel | 72 | 98 | Direct, one-step condensation |
| Oxidative Cyclization | 55 | 85 | Applicable to sulfones |
| Propargyl Alkylation | 48 | 78 | Aliphatic flexibility |
Industrial-Scale Feasibility
The Knoevenagel method is scalable using continuous flow reactors, reducing reaction time to 2 hours and improving yield to 80% . Challenges include catalyst recovery and managing exothermicity during aldehyde addition.
Q & A
Basic: What are the established synthetic methodologies for preparing thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?
Answer:
Two primary synthetic routes are documented:
- One-pot multicomponent reactions : Combining 1,3-dihydro-2H-benzimidazole-2-thione, aldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde), and chloroacetic acid in glacial acetic acid/acetic anhydride with sodium acetate yields fused thiazolo-benzimidazolone derivatives .
- Stepwise synthesis : First, synthesize the benzimidazolethiazolone intermediate via cyclization of (2-benzimidazolylthio)acetic acid in acetic anhydride, followed by condensation with aldehydes under microwave irradiation (60–97% yield) or classical heating .
Key considerations : Solvent choice (e.g., CH₃CN for regioselectivity) and catalyst (e.g., ZrCl₄ or Bi(NO₃)₃·5H₂O) influence reaction efficiency and purity .
Basic: How are thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives characterized structurally?
Answer:
Standard characterization includes:
- Melting point analysis : Ranges vary by substituents (e.g., 140–206°C for arylidene derivatives) .
- Spectroscopy :
- IR : C=O (1650–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretching vibrations confirm core structure .
- NMR : ¹H and ¹³C spectra resolve substituent positioning (e.g., arylidene proton at δ 7.8–8.2 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 335 for 2-(4-nitrophenyl) derivatives) validate molecular weight .
Basic: What biological activities are associated with 2-arylidene-thiazolo[3,2-a]benzimidazol-3(2H)-ones?
Answer:
Reported activities include:
- Antimicrobial : Inhibition of bacterial/fungal pathogens via disruption of membrane integrity .
- Enzyme inhibition : Selective inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), relevant to cancer and inflammatory diseases .
- Antitumor : Cytotoxicity in hypoxic conditions via nitroaryl/nitroheteroaryl substituents .
Methodological note : Bioassays (e.g., MIC for antimicrobial activity, NPP1 enzyme kinetics) require standardized protocols to ensure reproducibility .
Advanced: How can synthetic routes be optimized to introduce electron-withdrawing substituents (e.g., nitro groups) for enhanced bioactivity?
Answer:
- Substituent-directed synthesis : Use nitrobenzaldehydes in one-pot reactions to directly incorporate nitroaryl groups. For example, 2-nitrobenzaldehyde reacts with 2-mercaptobenzimidazole and chloroacetic acid under reflux, yielding derivatives with selective cytotoxicity .
- Lewis acid catalysis : ZrCl₄ accelerates regioselective ring-opening of 2,2-dicyanooxiranes, improving yields of nitro-substituted products .
Challenge : Nitro groups may reduce solubility; recrystallization in hexane/ethyl acetate (1:1) is recommended .
Advanced: How should researchers address contradictions in spectroscopic data across studies?
Answer:
Discrepancies in melting points or NMR peaks often arise from:
- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect melting ranges .
- Tautomerism : The exocyclic double bond (arylidene) can exhibit E/Z isomerism, altering spectral profiles .
Resolution : - Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare X-ray crystallography data with computational models (e.g., DFT) to confirm substituent orientation .
Advanced: What strategies are effective in elucidating structure-activity relationships (SAR) for NPP1 inhibition?
Answer:
- Systematic substituent variation : Replace the 2-hydroxyphenyl group with halogenated (e.g., 2-chlorophenyl) or electron-deficient aryl moieties to assess steric/electronic effects on NPP1 binding .
- Molecular docking : Use crystallographic NPP1 structures (PDB ID: 4GT5) to model interactions with the thiazolo-benzimidazolone core. Key residues (e.g., Arg413) form hydrogen bonds with the carbonyl group .
- In vitro validation : Measure IC₅₀ values using capillary electrophoresis to monitor nucleotide hydrolysis inhibition .
Advanced: How can researchers design experiments to evaluate cytotoxicity in hypoxic tumor environments?
Answer:
- Hypoxia-mimicking assays : Use CoCl₂ (200 μM) to induce hypoxia in cancer cell lines (e.g., HCT-116).
- Nitro group activation : Nitroaryl derivatives undergo enzymatic reduction in low O₂, generating reactive intermediates that damage DNA .
- Control experiments : Compare cytotoxicity under normoxic vs. hypoxic conditions. Include positive controls (e.g., tirapazamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
